molecular formula C20H18BrN5O2S2 B2446775 N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide CAS No. 872996-96-8

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2446775
CAS RN: 872996-96-8
M. Wt: 504.42
InChI Key: VKBBNBGYWYEKLT-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as Fourier transform infrared analysis (FTIR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is part of a broader class of compounds that have been synthesized and investigated for their biological activities. For instance, a series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized, and their antimicrobial activity against various organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans has been studied using diffusion methods. Some of these compounds showed significant performance, indicating the potential biological relevance of this class of compounds (Hassan, 2013).

Antiproliferative and Anti-Cancer Activity

Synthesis and Antiproliferative Activity

Another research avenue involves the synthesis of derivatives that inhibit the proliferation of endothelial and tumor cells. Derivatives of [1,2,4]triazolo[4,3-b]pyridazine, for instance, have shown to inhibit cell proliferation, indicating the compound's relevance in antiproliferative research (Ilić et al., 2011).

Synthesis and Antitumor Activity

Furthermore, compounds like pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, showing potent antitumor activity and inducing cancer cell apoptosis through caspase-3 dependent pathways. This highlights the potential of these compounds in cancer treatment and the relevance of the broader class of compounds in medicinal chemistry (Fares et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs, including antimicrobial agents, antifungal agents, antibacterial agents, antiviral agents, anticancer agents, and others .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it’s possible that this compound could have potential uses in the pharmaceutical industry or other fields.

properties

IUPAC Name

N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBNBGYWYEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

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